molecular formula C15H6ClF6NO B1193229 PCSK9 Modulator

PCSK9 Modulator

Número de catálogo: B1193229
Peso molecular: 365.66
Clave InChI: SIKMFPAJZVLOEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) is a pivotal regulator of plasma LDL-cholesterol (LDL-C) levels, primarily by promoting the lysosomal degradation of the Low-Density Lipoprotein Receptor (LDLR) on hepatocytes . Our PCSK9 Modulator is a small molecule compound designed to selectively inhibit the PCSK9-LDLR protein-protein interaction, thereby facilitating the recycling of LDLR to the hepatocyte surface and enhancing the clearance of LDL-C from the bloodstream . This modulator provides a powerful research tool for investigating cholesterol homeostasis and the molecular pathways underlying hypercholesterolemia and atherosclerotic cardiovascular diseases (ASCVD) . Beyond its canonical role in lipid metabolism, PCSK9 has emerging functions in inflammation, immune response, and cancer, making this modulator valuable for exploring PCSK9's pathophysiological roles in non-alcoholic fatty liver disease (NAFLD), cancer immunotherapy, and the regulation of cuproptosis . In vitro and in vivo studies with this compound can help elucidate novel mechanisms of action and overcome the limitations of biological inhibitors. Key Research Applications: Investigation of LDLR recycling and LDL-C uptake pathways in hepatocyte models. Study of PCSK9's non-lipidic roles in inflammation, immune cell signaling, and cancer biology. Preclinical research for developing novel therapeutic strategies for cardiovascular and metabolic disorders. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

Fórmula molecular

C15H6ClF6NO

Peso molecular

365.66

Nombre IUPAC

7-Chloro-6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole

InChI

InChI=1S/C15H6ClF6NO/c16-11-9(15(20,21)22)5-6-10-12(11)24-13(23-10)7-1-3-8(4-2-7)14(17,18)19/h1-6H

Clave InChI

SIKMFPAJZVLOEM-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=NC3=CC=C(C(F)(F)F)C(Cl)=C3O2)C=C1)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PCSK9 modulator

Origen del producto

United States

Aplicaciones Científicas De Investigación

Management of Dyslipidemia

PCSK9 inhibitors, including monoclonal antibodies such as evolocumab and alirocumab, have been approved for clinical use. These agents can reduce LDL cholesterol levels by 55% to 72% in high-risk patient populations . Clinical trials have demonstrated that these therapies not only lower lipid levels but also reduce the incidence of atherosclerotic cardiovascular disease (ASCVD) events .

Clinical Trial Findings:

  • FOURIER Trial : Evolocumab reduced LDL cholesterol by 59% and significantly lowered the risk of major cardiovascular events .
  • ODYSSEY Trial : Alirocumab showed similar efficacy in reducing LDL levels and cardiovascular risk .

Potential Cancer Therapeutics

Recent studies have indicated that PCSK9 may also play a role in cancer biology. Aberrant expression of PCSK9 has been linked to tumor progression and immune evasion in various cancers. Inhibition of PCSK9 has been shown to enhance T cell-mediated anti-tumor responses, suggesting that PCSK9 modulators could serve as adjunct therapies in cancer treatment .

Case Studies:

  • In preclinical models, knockout of PCSK9 suppressed tumor growth in certain cancer cell lines, indicating a potential LDL receptor-independent mechanism of action .

Emerging Research and Future Directions

Research continues to explore additional applications for PCSK9 modulation beyond lipid management:

  • Diabetes Management : Some studies suggest that PCSK9 inhibition may influence glycemic control, potentially offering benefits for patients with type 2 diabetes .
  • Neurocognitive Effects : Ongoing investigations are assessing whether long-term use of PCSK9 inhibitors impacts cognitive function, particularly given concerns raised about statins and cognitive decline .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

PCSK9 modulators are compared based on mechanism, efficacy, dosing, and clinical applications. Below is a detailed analysis:

Monoclonal Antibodies (mAbs)

  • Examples : Alirocumab, Evolocumab
  • Mechanism : Bind circulating PCSK9, preventing LDLR degradation .
  • Efficacy : Reduce LDL-C by 50–60% in clinical trials .
  • Dosing : Subcutaneous injection every 2–4 weeks .
  • Advantages : Proven long-term safety and efficacy in diverse populations (e.g., diabetes, chronic kidney disease) .
  • Limitations : High cost and need for frequent injections .

siRNA Therapies

  • Example : Inclisiran
  • Mechanism : Silences PCSK9 mRNA, reducing hepatic PCSK9 synthesis .
  • Efficacy : Sustained LDL-C reduction of ~50% with biannual dosing .
  • Advantages : Less frequent administration (twice yearly) .
  • Limitations: Limited real-world data on long-term safety .

Small-Molecule Inhibitors

  • Examples : ZINC000051951669 (from QSAR modeling) , Merck’s compound 44 (mRNA display-derived) .
  • Mechanism : Directly inhibit PCSK9-LDLR interaction or enhance LDLR recycling .
  • Efficacy :
    • ZINC000051951669: Binding affinity of −13.2 kcal/mol (predicted) .
    • Merck compound 44: 9-fold potency improvement vs. earlier analogs .
  • Advantages : Oral bioavailability and cost-effectiveness .
  • Limitations : Early-stage development; unclear ADMET profiles .

Natural Products

  • Examples : Californidine, Govaniadine (alkaloids from Corydalis chaerophylla) .
  • Mechanism : Modulate PCSK9 expression (e.g., Californidine ↓ PCSK9; Govaniadine ↑ PCSK9) .
  • Efficacy : LDLR induction comparable to simvastatin but variable PCSK9 effects .
  • Advantages : Multi-target activity (e.g., anti-inflammatory) .
  • Limitations: Limited mechanistic and clinical data .

Proteasome Inhibitors

  • Example : MG132
  • Mechanism : Dual modulation of LDLR (↑ transcription) and PCSK9 (↓ degradation) .
  • Efficacy : Synergistic LDL-C reduction when combined with statins .
  • Limitations : Off-target effects due to proteasome inhibition .

Comparative Data Table

Compound Class Example LDL-C Reduction Dosing Frequency Stage of Development
Monoclonal Antibodies Alirocumab 50–60% Every 2–4 weeks Approved (Phase IV)
siRNA Therapies Inclisiran ~50% Biannual Phase III
Small-Molecule Inhibitors ZINC000051951669 Predicted ~60% Oral (daily) Preclinical
Natural Products Californidine Variable Oral (daily) Preclinical
Proteasome Inhibitors MG132 Synergistic Oral (daily) Experimental

Key Research Findings

Genetic Insights : PCSK9 plasma levels are influenced by SNPs (e.g., rs505151, rs662145), which explain ~5.2% of PCSK9 variability .

Clinical Outcomes : Meta-analyses confirm PCSK9 inhibitors reduce ASCVD events by 15–20% .

Novel Mechanisms: Intracellular PCSK9 modulates CD36 degradation, linking it to hepatic steatosis and NAFLD .

Neurocognitive Safety: No significant association between PCSK9 inhibition and cognitive decline, though long-term data are needed .

Métodos De Preparación

Tetrahydroprotoberberine (THPB) Derivatives

Tetrahydroprotoberberine analogues were synthesized via Pictet-Spengler cyclization, followed by O-demethylation and benzylation. For instance, compound 22 (IC<sub>50</sub> = 0.24 μM) was prepared by:

  • Cyclization : Reaction of dopamine with aldehydes in HCl/EtOH at 80°C for 12 h.

  • Benzylation : Treatment with 3,4-dimethoxybenzyl chloride and K<sub>2</sub>CO<sub>3</sub> in acetone.

Table 2: SAR of THPB Derivatives

CompoundR<sub>3</sub> SubstituentPCSK9 Downregulation (Fold vs. Control)
7-OCH<sub>3</sub>0.84
14-OCH<sub>3</sub>0.86
22-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>0.24

Structural Modifications for Enhanced Stability and Potency

Fluorination Strategies

Chirally Controlled Synthesis

Chiral PCSK9 modulators were synthesized to evaluate stereochemical effects on activity. For instance, (R)-Dim23 (IC<sub>50</sub> = 1.18 μM) demonstrated 3-fold greater potency than its (S)-enantiomer, attributed to optimal hydrogen bonding with His436. Enantiomers were resolved via chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol = 85:15) .

Q & A

Q. How do PCSK9 modulators regulate LDL receptor (LDLR) metabolism, and what experimental methodologies are used to validate this mechanism?

PCSK9 promotes LDLR degradation via extracellular binding, reducing hepatic cholesterol uptake. Key methodologies include:

  • In vitro assays : Hepatocyte cell lines (e.g., HepG2) treated with PCSK9 inhibitors, followed by immunoblotting to quantify LDLR protein levels .
  • Genetic models : CRISPR/Cas9-mediated knockout of PCSK9 in murine models to observe LDL-C clearance kinetics .
  • Plasma analysis : Immunoprecipitation and immunoblotting to detect circulating PCSK9 levels in human cohorts with loss-of-function mutations .

Q. What in vivo models are standard for evaluating PCSK9 inhibitor efficacy, and how do their physiological responses compare to humans?

  • Rodent models : Hamsters are used due to similar LDL metabolism; fasting studies demonstrate dynamic interactions between PCSK9, LDL-C, and hepatic LDLR expression .
  • Non-human primates : CRISPR base editing in primates shows ~60% LDL-C reduction with hepatic PCSK9 knockdown, mirroring human genetic studies .
  • Human genetic cohorts : Observational studies of individuals with PCSK9 nonsense mutations (e.g., 28% LDL-C reduction in Black cohorts vs. 15% in White cohorts) .

Q. What are the core methodological requirements for designing studies on PCSK9’s lipid-lowering effects?

  • Stratified randomization : Group participants by PCSK9 genotype or baseline LDL-C levels.
  • Endpoint selection : Include LDL-C reduction, LDLR protein quantification, and cardiovascular outcomes (e.g., coronary revascularization) .
  • Data transparency : Report negative results and confounding variables (e.g., statin use) to avoid publication bias .

Advanced Research Questions

Q. How can conflicting data on PCSK9’s extrahepatic roles (e.g., in inflammation or cancer) be resolved experimentally?

  • Tissue-specific knockouts : Use Cre-lox systems to delete PCSK9 in gut, kidney, or immune cells and assess lipid-independent outcomes .
  • Multi-omics integration : Combine RNA-seq (to identify IL-6 pathway interactions) with plasma proteomics to dissect inflammatory biomarkers .
  • Mendelian randomization : Leverage genetic proxies to isolate PCSK9’s effects on non-lipid pathways (e.g., prostate cancer risk via Lp(a) mediation) .

Q. What statistical approaches address variability in LDL-C reduction across PCSK9 loss-of-function mutations?

  • Meta-analysis : Pool data from cohorts with different mutations (e.g., Y142X vs. R46L) to calculate pooled hazard ratios for coronary events .
  • Subgroup analysis : Stratify by mutation severity (e.g., nonsense vs. missense) and adjust for population-specific confounders (e.g., ancestry) .

Q. How should researchers integrate lipid-lowering and anti-inflammatory outcomes in PCSK9 inhibitor trials?

  • Dual endpoints : Measure LDL-C reduction alongside inflammatory markers (e.g., CRP, IL-6) in hyperinflammatory cohorts (e.g., COVID-19) .
  • Mechanistic studies : Use single-cell RNA-seq in PBMCs to map PCSK9-IL-6 crosstalk .

Q. What are the methodological pitfalls in Mendelian randomization studies of PCSK9 inhibition?

  • Pleiotropy : Validate genetic instruments (e.g., PCSK9 variants) using colocalization analysis to exclude off-target effects .
  • Sample size : Ensure adequate power to detect modest effect sizes (e.g., 47% CHD risk reduction in heterozygotes) .

Q. How do therapeutic strategies targeting PCSK9 (e.g., monoclonal antibodies vs. siRNA) differ in experimental validation?

  • Antibody studies : Measure LDLR recycling via fluorescence-activated cell sorting (FACS) in hepatocytes .
  • siRNA trials : Use qPCR to quantify hepatic PCSK9 mRNA suppression and track durability of LDL-C lowering .

Q. What novel techniques elucidate PCSK9’s transcriptional regulation under physiological stress (e.g., fasting)?

  • ChIP-seq : Identify transcription factors (e.g., SREBP1, HNF1α) binding to the PCSK9 promoter during fasting .
  • Dynamic modeling : Correlate plasma PCSK9 levels with hepatic LDLR abundance in timed fasting-refeeding cycles .

Q. How can researchers assess PCSK9’s developmental roles without confounding lipid metabolism?

  • Embryonic models : Generate PCSK9 knockout zebrafish to study organogenesis defects independent of LDLR .
  • Organoids : Culture intestinal or neuronal organoids from PCSK9−/− donors to probe non-hepatic functions .

Methodological Best Practices

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal) to avoid duplicating figures in text and provide supplemental validation data .
  • Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Conflict resolution : Pre-register hypotheses and statistical plans to mitigate bias in genetic association studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCSK9 Modulator
Reactant of Route 2
Reactant of Route 2
PCSK9 Modulator

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.